N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzenesulfonamide
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Overview
Description
N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a nitro group, a sulfonamide group, and a tert-butylphenoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzenesulfonamide typically involves the following steps:
Preparation of 4-tert-butylphenol: This is achieved by the alkylation of phenol with isobutylene in the presence of an acid catalyst.
Formation of 4-tert-butylphenoxyethyl bromide: 4-tert-butylphenol is reacted with ethylene bromide in the presence of a base to form 4-tert-butylphenoxyethyl bromide.
Nitration of benzenesulfonamide: Benzenesulfonamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 2-nitrobenzenesulfonamide.
Coupling reaction: Finally, 4-tert-butylphenoxyethyl bromide is reacted with 2-nitrobenzenesulfonamide in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and involves the use of industrial reactors and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation: The tert-butyl group can be oxidized to form a hydroxyl group or a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: Formation of N-[2-(4-tert-butylphenoxy)ethyl]-2-aminobenzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of hydroxyl or carboxyl derivatives of the tert-butyl group.
Scientific Research Applications
N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzenesulfonamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: In studies involving enzyme inhibition and protein binding due to its sulfonamide group.
Medicine: Potential use in the development of pharmaceuticals, particularly as antimicrobial agents.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzenesulfonamide involves its interaction with biological molecules such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the activity of enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological processes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-tert-butylphenoxy)ethyl]-2-aminobenzenesulfonamide
- N-[2-(4-tert-butylphenoxy)ethyl]-2-hydroxybenzenesulfonamide
- N-[2-(4-tert-butylphenoxy)ethyl]-2-carboxybenzenesulfonamide
Uniqueness
N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. The tert-butylphenoxy group also enhances its lipophilicity, making it more suitable for certain applications compared to similar compounds.
Properties
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-18(2,3)14-8-10-15(11-9-14)25-13-12-19-26(23,24)17-7-5-4-6-16(17)20(21)22/h4-11,19H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBQZQPNJGODDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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